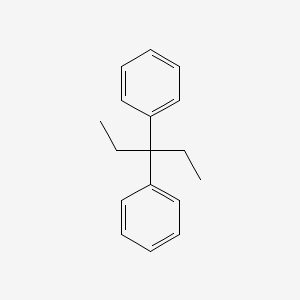

3,3-Diphenylpentane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20 |

|---|---|

Molecular Weight |

224.34 g/mol |

IUPAC Name |

3-phenylpentan-3-ylbenzene |

InChI |

InChI=1S/C17H20/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |

InChI Key |

LTMXQBYDTUQJGE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1)C2=CC=CC=C2 |

Synonyms |

3,3-diphenylpentane |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Diphenylpentane and Analogous Structures

Total Synthesis Approaches to the 3,3-Diphenylpentane Framework

The construction of the quaternary carbon center bearing two phenyl groups in this compound presents a synthetic challenge. Various approaches have been explored to achieve this, ranging from classical organic reactions to more modern catalytic methods.

Organobismuth-Mediated Phenylation Reactions for this compound-2,4-dione Formation

While direct organobismuth-mediated synthesis of this compound-2,4-dione is not extensively documented, related C-arylation reactions highlight the potential of this methodology. For instance, the synthesis of 3-phenylpentane-2,4-dione has been achieved through the C-arylation of acetylacetone (B45752) with aryl halides. researchgate.net One notable method employs copper(I) oxide nanoparticles (CuO-nanoparticles) as a catalyst in a ligand-free condition. researchgate.net This reaction proceeds by coupling acetylacetone with iodobenzene (B50100) in the presence of cesium carbonate as a base and DMSO as a solvent at 80°C, affording 3-phenylpentane-2,4-dione in good yield. researchgate.net The use of bromobenzene (B47551) also yields the desired product, albeit with a slightly longer reaction time. researchgate.net This suggests that a double phenylation, to arrive at the 3,3-diphenyl substituted dione, could be a feasible, though challenging, extension of this method.

The general applicability of bismuth compounds in organic synthesis, particularly bismuth(III) salts like BiCl₃ and Bi(OTf)₃ as Lewis acid catalysts for various additions and rearrangements, further supports the exploration of bismuth-mediated routes for such transformations. scripps.edunih.gov

Table 1: CuO-Nanoparticle Catalyzed C-Arylation of Acetylacetone researchgate.net

| Aryl Halide | Product | Time (h) | Yield (%) |

| Iodobenzene | 3-Phenylpentane-2,4-dione | 8 | 80 |

| Bromobenzene | 3-Phenylpentane-2,4-dione | 10 | 79 |

| p-Nitroiodobenzene | 3-(4-Nitrophenyl)pentane-2,4-dione | 6 | 83 |

| p-Methyliodobenzene | 3-p-Tolylpentane-2,4-dione | 10 | 78 |

Asymmetric Synthesis Strategies Utilizing Chiral Auxiliaries and Lithio Oxazolines

The asymmetric synthesis of molecules containing a this compound core is of significant interest for producing enantiomerically pure pharmaceuticals. One approach to creating chiral centers is through the alkylation of prochiral enolates using chiral auxiliaries. While specific examples for the direct asymmetric synthesis of this compound are scarce, the alkylation of related structures provides valuable insights. For instance, the alkylation of deprotonated diphenylacetonitrile (B117805) with haloacetones has been studied, yielding 4-oxo-2,2-diphenylvaleronitrile. arkat-usa.org This reaction demonstrates the formation of a new carbon-carbon bond at a carbon bearing two phenyl groups.

The use of chiral auxiliaries in asymmetric alkylation is a well-established strategy. Chiral imide enolates, for example, have been used for the enantioselective synthesis of α-substituted carboxylic acid derivatives, where the chiral auxiliary directs the approach of the electrophile. york.ac.uk Similarly, the chemistry of lithiated oxazolines is a powerful tool for asymmetric synthesis, allowing for the preparation of various chiral building blocks. orgsyn.org These methods could potentially be adapted to the asymmetric synthesis of this compound precursors.

Microwave-Assisted Synthetic Routes for Related Chemical Architectures

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. While a specific microwave-assisted synthesis of this compound is not prominently reported, the application of this technology to the synthesis of structurally related 3,3-disubstituted compounds is well-documented. For example, the synthesis of 3,3-disubstituted oxindoles has been achieved through a microwave-assisted Cannizzaro and aldol (B89426) reaction of formaldehyde (B43269) with isatins. nih.govrsc.org In this process, a mixture of isatin, formaldehyde, and a mild base in a solvent is irradiated in a microwave reactor, leading to the formation of the desired products in short reaction times. nih.gov

Another example is the microwave-assisted synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester under catalyst- and solvent-free conditions. researchgate.net These examples demonstrate the potential of microwave irradiation to facilitate the construction of sterically hindered quaternary carbon centers, a key feature of the this compound framework.

Table 2: Microwave-Assisted Synthesis of 3,3-Disubstituted Oxindoles nih.gov

| Isatin Substrate | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Isatin | DBU | DMF | 120 | 15 | 75 |

| 5-Methylisatin | DBU | DMF | 120 | 15 | 78 |

| 5-Chloroisatin | DBU | DMF | 120 | 15 | 82 |

Derivatization Strategies of the this compound Skeleton for Functionalization

The this compound skeleton has been identified as a promising "multi-template" for the development of biologically active compounds, acting as a non-steroidal mimic for various receptor ligands. adichemistry.comnih.gov

Introduction of Diverse Functional Groups for Targeted Ligand Design

Research has shown that the this compound (DPP) skeleton can be strategically functionalized to create ligands for nuclear receptors. nih.gov By introducing various substituents onto the phenyl rings and the pentane (B18724) backbone, ligands with dual vitamin D₃ (VD₃)-agonistic and androgen-antagonistic activities have been developed. nih.gov For example, compounds with hydroxyl and other functional groups have been synthesized and evaluated for their binding affinity to the vitamin D receptor (VDR) and the androgen receptor (AR). nih.gov This work highlights the utility of the DPP scaffold in designing molecules with specific pharmacological profiles. The synthesis of these derivatives often involves multi-step sequences to introduce the desired functional groups at specific positions. nih.gov

Synthesis of Heterocyclic Systems Incorporating the Diphenylpentane Moiety

The incorporation of heterocyclic moieties is a common strategy in drug design to modulate physicochemical properties and biological activity. The this compound scaffold can be integrated into various heterocyclic systems.

General methods for the synthesis of pyrazoles, for instance, often involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comorganic-chemistry.org A 3,3-diphenyl-substituted β-diketone could serve as a precursor to a pyrazole (B372694) ring bearing the bulky diphenylpentane moiety. The synthesis of pyrazoles can be achieved under various conditions, including catalyst-free and additive-free intermolecular cyclization processes. sioc-journal.cn

Similarly, 1,2,3-triazoles are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. sci-hub.senih.gov A this compound unit could be appended to either the azide or the alkyne starting material to generate triazole-containing compounds. The synthesis of new triazole, thiadiazole, and thiazole (B1198619) derivatives containing other complex moieties has been demonstrated, providing a blueprint for the synthesis of analogous structures with the this compound core. chemmethod.com

Formation of 2,6-Diaryl-4,4-diphenyl-4H-selenopyrans from 1,5-Diaryl-3,3-Diphenylpentane-1,5-diones

The synthesis of 2,6-diaryl-4,4-diphenyl-4H-selenopyrans can be achieved through the reaction of 1,5-diaryl-3,3-diphenylpentane-1,5-diones with a specific reagent combination. rsc.org Research has shown that treating 1,5-diaryl-3,3-diphenylpentane-1,5-diones (compounds 3a–d ) with an Al₂Se₃–HCl–AcOH reagent system results in the formation of the corresponding 2,6-diaryl-4,4-diphenyl-4H-selenopyrans (compounds 4a–d ) in satisfactory yields. rsc.orgresearchgate.net

This transformation represents a cyclization reaction where the selenium reagent facilitates the formation of the selenopyran ring from the diketone precursor. The general scheme for this reaction is depicted below:

Starting Material: 1,5-Diaryl-3,3-diphenylpentane-1,5-dione

Reagent: Al₂Se₃–HCl–AcOH

Product: 2,6-Diaryl-4,4-diphenyl-4H-selenopyran

Interestingly, when a similar procedure is applied to the 1,5-diketone 5 , it yields only small amounts of the spiroheterocycle 6 . rsc.org This suggests that the substitution pattern on the starting diketone plays a crucial role in directing the reaction pathway towards the desired selenopyran formation.

Further chemical modifications of the resulting selenopyrans have also been explored. For instance, 2,4,4,6-tetraphenyl-4H-selenopyran (4a ) can undergo bromination or nitration at the 3 and 5 positions to yield substituted derivatives such as 7–9 . rsc.orgresearchgate.net Additionally, dibromo derivatives 4c and 7 have been successfully converted to their corresponding dicyano derivatives 4e and 10 , 11 respectively, using copper(I) cyanide. rsc.orgresearchgate.net

The following table summarizes the key reactants and products in the synthesis of 2,6-diaryl-4,4-diphenyl-4H-selenopyrans and their derivatives.

| Starting Material | Reagent(s) | Product(s) |

| 1,5-Diaryl-3,3-diphenylpentane-1,5-diones (3a–d ) | Al₂Se₃–HCl–AcOH | 2,6-Diaryl-4,4-diphenyl-4H-selenopyrans (4a–d ) |

| 1,5-Diketone (5 ) | Al₂Se₃–HCl–AcOH | Spiroheterocycle (6 ) (minor product) |

| 2,4,4,6-Tetraphenyl-4H-selenopyran (4a ) | Bromine/Nitrating agent | 3,5-Substituted derivatives (7–9 ) |

| Dibromo derivatives (4c , 7 ) | Copper(I) cyanide | Dicyano derivatives (4e , 10 , 11 ) |

The geometry of the heterocyclic ring in these compounds has been a subject of interest, with studies employing X-ray structure determinations and computational methods like Density Functional Theory (DFT) to understand the influence of the selenium heteroatom. researchgate.net

Catalytic Methods in the Synthesis of this compound Derivatives

Catalytic approaches offer efficient and often more environmentally benign routes for the synthesis of various organic compounds, including derivatives of this compound. While direct catalytic synthesis of this compound itself is not extensively detailed in the provided context, methods for synthesizing related structures and derivatives highlight the utility of catalysis in this area.

One notable example is the use of CuO-nanoparticles as a heterogeneous catalyst for C-arylation reactions of active methylene (B1212753) compounds. beilstein-journals.org This method has been successfully applied to synthesize 3-arylpentane-2,4-diones, which are structurally related to derivatives of this compound. beilstein-journals.org The reaction typically involves the coupling of an aryl halide with a β-dicarbonyl compound, such as acetylacetone, in the presence of the CuO-nanoparticle catalyst and a base like cesium carbonate (Cs₂CO₃). beilstein-journals.org This protocol is valued for its efficiency, the reusability of the catalyst, and its applicability to a range of aryl halides, producing moderate to good yields of the desired products. beilstein-journals.org

The development of novel catalytic systems is a continuous effort in organic synthesis. For instance, palladium nanoparticles have been demonstrated as effective catalysts for the synthesis of pyran derivatives. scirp.org While not directly yielding this compound derivatives, this illustrates the broader trend of using nanoparticle-based catalysts for constructing complex molecular architectures.

The "borrowing hydrogen" or "hydrogen autotransfer" protocol, often employing iridium or ruthenium catalysts, represents another powerful strategy for C-C bond formation. researchgate.net This method allows for the alkylation of ketones and other nucleophiles using alcohols as alkylating agents, proceeding through a dehydrogenation-condensation-hydrogenation sequence. researchgate.net Such catalytic systems are atom-economical and offer a sustainable alternative to traditional alkylation methods.

The following table provides an overview of some catalytic methods relevant to the synthesis of this compound analogous structures.

| Catalytic Method | Catalyst | Substrates | Product Type |

| C-Arylation | CuO-nanoparticles | Active methylene compounds, Aryl halides | 3-Arylpentane-2,4-diones |

| Pyran Synthesis | Palladium nanoparticles | C-H activated compounds, Aryl aldehydes | Pyran derivatives |

| Borrowing Hydrogen | Iridium/Ruthenium complexes | Alcohols, Ketones/Indoles | α-Alkylated ketones/C3-alkylated indoles |

| Hydrosilylation | Platinum complex | Benzoylpinacolone derivatives, Silane derivatives | 4,4-Dimethyl-1-phenylpentane-1,3-dione derivatives |

These examples underscore the importance of catalysis in modern organic synthesis, providing versatile tools for the construction of complex molecules like the derivatives of this compound.

Mechanistic Investigations of Chemical Transformations Involving 3,3 Diphenylpentane Scaffolds

Elucidation of Reaction Pathways in Phenylation Processes

The formation of the 3,3-diphenylpentane core and its derivatives often involves C-phenylation, where a phenyl group is attached to a carbon atom. The mechanisms of these transformations are highly dependent on the reagents and conditions employed.

Research into the phenylation of enols and enolate anions using organobismuth reagents has provided significant mechanistic insights. psu.edu The reaction of an enolizable compound, such as pentane-2,4-dione, with a reagent like triphenylbismuth (B1683265) carbonate is proposed to proceed through one of two primary pathways. One pathway involves the formation of an intermediate with a covalent bismuth-oxygen (B8504807) bond (4). The breakdown of this intermediate is predicted to yield the C-phenylated product, in this case, this compound-2,4-dione. psu.edu An alternative mechanism suggests the reaction of an enolate anion with an organobismuth species like Ph₄BiX, which would also lead to the C-phenylated product. psu.edu These reactions can be highly efficient; for instance, the reaction between acetylacetone (B45752) and triphenylbismuth dichloride in the presence of a base yields this compound-2,4-dione in 40% yield. psu.edu

Table 1: Phenylation of Acetylacetone with Triphenylbismuth Dichloride

Reactant 1 Reactant 2 Base Product Yield Reference Acetylacetone Triphenylbismuth dichloride Tetramethyl-2-t-butylguanidine This compound-2,4-dione 40% pearson.com

Another mechanistic avenue for C-arylation involves catalysis by copper oxide (CuO) nanoparticles. The reaction of acetylacetone with various aryl halides using CuO-nanoparticles as a catalyst has been studied. The observed decrease in reactivity in the order of p-nitroiodobenzene > iodobenzene (B50100) > p-methyliodobenzene > 1-iodo-4-methoxybenzene suggests that the reaction proceeds via an oxidative addition step followed by reductive elimination. beilstein-journals.org This method has proven effective for synthesizing 3-phenylpentane-2,4-dione and related aryl derivatives. beilstein-journals.org

Table 2: CuO-Nanoparticle Catalyzed C-Arylation of Acetylacetone

Aryl Halide Product Yield Reference Iodobenzene 3-Phenylpentane-2,4-dione 82% p-Nitroiodobenzene 3-(4-Nitrophenyl)pentane-2,4-dione 83% p-Methyliodobenzene 3-(4-Methylphenyl)pentane-2,4-dione 78%

Stereochemical Control Mechanisms in Asymmetric Synthetic Routes

Achieving stereochemical control is paramount when synthesizing complex molecules for applications in materials science and pharmacology. nih.gov For derivatives of this compound, controlling the three-dimensional arrangement of substituents is critical. The mechanisms for achieving such control often rely on the principles of asymmetric catalysis or substrate-controlled reactions. nih.govnih.gov

A clear example of stereochemical control is demonstrated in the elimination reactions of 3-bromo-2,3-diphenylpentane stereoisomers. When pure (2S,3R)-3-bromo-2,3-diphenylpentane reacts with sodium ethoxide, an E2 elimination occurs. The stereochemistry of the products is dictated by the anti-periplanar requirement of the E2 mechanism, where the abstracted beta-hydrogen and the bromine leaving group must be in opposite planes. pearson.com This geometric constraint leads to the formation of specific alkene isomers. Similarly, when the (2S,3S) stereoisomer is subjected to the same conditions, a different set of products is formed due to the same mechanistic principle, highlighting how the substrate's configuration determines the stereochemical outcome. pearson.com

Table 3: Stereospecific Elimination of 3-Bromo-2,3-diphenylpentane Isomers

Starting Material Reaction Key Mechanistic Feature Products Reference (2S,3R)-3-bromo-2,3-diphenylpentane E2 Elimination with NaOCH2CH3 Anti-periplanar geometry Two alkenes (A and B) psu.edu (2S,3S)-3-bromo-2,3-diphenylpentane E2 Elimination with NaOCH2CH3 Anti-periplanar geometry Two alkenes (A and C) psu.edu

In asymmetric synthesis, the goal is often to create a single desired stereoisomer from a prochiral substrate. This is typically achieved using chiral catalysts. Transition metals paired with chiral ligands are central to many such transformations. nih.gov For instance, iridium(I) catalysts containing chiral P,N-ligands have been used for the asymmetric hydrogenation of pyridinium (B92312) salts, where the product's configuration is determined by stereoselective protonation of an enamine intermediate. mdpi.com Similarly, palladium-catalyzed enantioselective aza-Heck cyclizations utilize chiral P-O ligands to achieve high selectivity. mdpi.com While not reported specifically for this compound, these catalytic systems exemplify the mechanisms by which stereochemical control can be exerted in the synthesis of complex chiral molecules, representing viable strategies for the asymmetric synthesis of this compound derivatives.

Mechanistic Aspects of Scaffold-Mediated Enzyme Inhibition and Receptor Modulation

The rigid, three-dimensional structure of the this compound skeleton makes it an effective substitute for steroidal frameworks in the design of nuclear receptor ligands. iupac.org This scaffold has been successfully used to create specific modulators for the Androgen Receptor (AR) and the Vitamin D Receptor (VDR). iupac.org

The mechanism of action for these compounds involves direct binding to the ligand-binding domain (LBD) of the nuclear receptor. For example, compounds designed as AR antagonists function by competing with endogenous androgens for the AR binding site. iupac.orglibretexts.org This binding prevents the receptor from adopting the active conformation required for downstream signaling, thus inhibiting its biological function. This is a form of competitive inhibition. libretexts.orgpatsnap.com

The potency of these interactions is quantifiable. Research has shown that several this compound derivatives exhibit moderate to potent AR-binding activity. iupac.org Notably, the derivative (S)-DPP-0113 shows a strong AR-binding affinity with a K_i value of 720 nM, which is more potent than hydroxyflutamide (B1664084) (K_i = 940 nM), the active form of a clinically used anti-androgenic drug. iupac.org The selectivity of these compounds for different receptors is critically dependent on the structure of the side chains attached to the this compound scaffold. iupac.org

Table 4: Androgen Receptor (AR) Binding Affinity of Select this compound Derivatives

Compound AR-Binding Activity (Ki, nM) Reference (S)-DPP-0113 [(S)-29c] 720 nih.gov (R)-DPP-0113 [(R)-29c] 7400 nih.gov Hydroxyflutamide (Reference) 940 nih.gov

The precise mechanism of binding at the molecular level can be elucidated through techniques like molecular modeling and X-ray crystallography. These methods can reveal the specific amino acid residues within the receptor's binding pocket that interact with the ligand. For example, in studies of other receptor blockers, key interactions with residues such as Arginine and Tryptophan have been identified as essential for potent binding. mdpi.com Such analyses provide a rational basis for designing more potent and selective modulators based on the this compound scaffold.

Computational Chemistry and Molecular Modeling in 3,3 Diphenylpentane Research

Ligand-Receptor Interaction Modeling

The 3,3-diphenylpentane scaffold has been identified as a versatile substitute for the steroidal skeleton in the design of nuclear receptor (NR) ligands. iupac.org Computational modeling plays a crucial role in understanding how these synthetic ligands interact with various nuclear receptors, which are key regulators of a multitude of physiological processes. nih.govdntb.gov.ua

Molecular Docking Studies of this compound-Based Ligands with Nuclear Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org This method has been extensively used to study the interaction of this compound-based ligands with several nuclear receptors, including the Vitamin D receptor (VDR), androgen receptor (AR), farnesoid X receptor (FXR), and peroxisome proliferator-activated receptor (PPAR). iupac.orgnih.govbioinformation.net

Studies have shown that the this compound skeleton can effectively mimic the steroidal core, allowing its derivatives to bind to the ligand-binding domains (LBDs) of these receptors. iupac.orgnih.gov For instance, certain this compound derivatives have been identified as potent VDR agonists and AR antagonists. nih.gov Docking studies help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the receptor's binding pocket. nih.gov

The selectivity of these ligands for different nuclear receptors is often attributed to the nature and stereochemistry of their side chains. iupac.org For example, research has indicated that for certain derivatives, the (R,S)- and (S,S)-isomers are the more active forms for VDR and AR, respectively. iupac.org

| Compound | AR-Binding Activity (Ki, nM) |

|---|---|

| (S)-DPP-0113 [(S)-29c] | 720 |

| Hydroxyflutamide (B1664084) | 940 |

| Pivaloyl analogs (29a–d) | 720–7400 |

Conformational Analysis of this compound Skeletons within Protein Binding Pockets

The flexibility of both the ligand and the receptor is a critical factor in their interaction. chemrxiv.orgbiolab.si Conformational analysis of the this compound skeleton within the binding pockets of proteins provides insights into the structural adaptations that occur upon binding. plos.orgpsu.edu The inherent flexibility of the pentane (B18724) chain and the rotational freedom of the phenyl groups allow the molecule to adopt various conformations to fit optimally within the binding site. cdnsciencepub.com

Computational studies have revealed that the binding of a ligand can induce conformational changes in the protein's binding pocket. chemrxiv.org For this compound derivatives, the specific conformation adopted within the receptor's ligand-binding domain is crucial for its activity, whether as an agonist or an antagonist. The stability of different conformers, such as the trans-trans (TT) and trans-gauche (TG), can be evaluated using computational methods. cdnsciencepub.com For instance, studies on 3-phenylpentane have shown that the TT conformer, where all carbon atoms of the alkyl chain are in a plane, exists in equilibrium with the doubly degenerate TG conformer. cdnsciencepub.com

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govimist.mafrontiersin.orgmdpi.com These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent and selective ligands.

In the context of this compound research, QSAR and CoMSIA studies can be employed to understand how different substituents on the diphenylpentane scaffold influence its binding affinity and functional activity towards nuclear receptors. iupac.org By analyzing a dataset of compounds with known activities, these methods can identify key molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) that are critical for receptor interaction. nih.govmdpi.com For example, a CoMSIA model could reveal that bulky substituents at a particular position on the phenyl ring are favorable for AR antagonism, while hydrophilic groups at another position are important for VDR agonism. These insights are instrumental in the rational design of new derivatives with improved therapeutic profiles.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For reactions involving this compound and its derivatives, such as elimination or substitution reactions, theoretical calculations can predict the most likely reaction pathways. pearson.com

For example, in the E2 elimination reaction of (2S,3R)-3-bromo-2,3-diphenylpentane, the anti-periplanar arrangement of the departing hydrogen and bromine atoms is a critical stereochemical requirement. pearson.com Computational modeling can be used to analyze the geometries and energies of the possible transition states leading to the formation of different alkene products, thereby explaining the observed stereospecificity of the reaction. pearson.comscribd.com

In Silico Screening and Combinatorial Library Design for Novel this compound Derivatives

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. bindingdb.org This approach, combined with combinatorial library design, allows for the rapid exploration of a vast chemical space to discover novel this compound derivatives with desired biological activities. ed.ac.uk

Starting with the this compound scaffold as a template, virtual libraries of derivatives can be generated by systematically modifying various parts of the molecule, such as the substituents on the phenyl rings and the side chains. These virtual compounds can then be computationally screened against the three-dimensional structures of target receptors using high-throughput docking. bindingdb.org This process helps to prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental testing, thereby accelerating the drug discovery process.

Theoretical Investigations of Intermolecular Forces and Non-Covalent Interactions

The stability of the ligand-receptor complex is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. pressbooks.pub Theoretical investigations of these non-covalent interactions are crucial for a detailed understanding of the binding of this compound derivatives to their biological targets.

Advanced Spectroscopic Analysis of 3,3 Diphenylpentane and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 3,3-diphenylpentane and its derivatives, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Proton NMR (¹H NMR) is particularly useful for determining the structure and conformation of this compound. A detailed analysis of the ¹H NMR spectrum of this compound in a CS₂/C₆D₁₂/TMS solvent mixture at 300 K has been reported, revealing key insights into its conformational preferences. cdnsciencepub.com The long-range coupling constant between the methine and para protons has been utilized to determine the rotational barrier around the Csp²-Csp³ bond. cdnsciencepub.comcdnsciencepub.com

The ¹H NMR spectrum of this compound is complex due to the presence of multiple conformers in solution. The vicinal coupling constants are consistent with the molecule existing predominantly in two conformational states: a TT conformer, where the carbon atoms of the pentane (B18724) chain are in a plane, and a doubly degenerate TG+(G−T) conformer. cdnsciencepub.com The relative populations of these conformers can be estimated from the coupling constants.

The chemical shifts of the protons in this compound are influenced by the anisotropic effects of the phenyl rings and the conformational arrangement of the alkyl chain. High-resolution ¹H NMR is required to resolve the signals of the chemically non-equivalent protons, particularly the methyl and methylene (B1212753) protons. docbrown.info

Table 1: ¹H NMR Data for this compound in CS₂/C₆D₁₂ Solution at 300 K cdnsciencepub.com

| Proton | Chemical Shift (ppm) |

| H-ortho | 7.21 |

| H-meta | 7.29 |

| H-para | 7.19 |

| CH (methine) | 2.55 |

| CH₂ (methylene) | 1.85 |

| CH₃ (methyl) | 0.75 |

| Note: Chemical shifts are approximate and can vary with solvent and concentration. |

For derivatives of this compound, such as 3-phenyl-4-(propylamino)pent-3-en-2-one, ¹H NMR provides characteristic signals that confirm the structure. For instance, the presence of a broad signal around 12.10 ppm is indicative of an NH proton involved in hydrogen bonding. rsc.org

Mass Spectrometry for Compound Characterization and Ligand-Target Interaction Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In the context of this compound, electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for identification.

For alkanes, fragmentation typically involves the cleavage of C-C bonds, which are generally weaker than C-H bonds. msu.edu In the mass spectrum of this compound, one would expect to see fragmentation resulting from the loss of ethyl and phenyl groups. The most stable fragments will produce the most intense peaks. The fragmentation of 3,3-diphenylpropylamine, a related compound, shows a prominent peak corresponding to the diphenylmethyl cation, which is highly stabilized by resonance. nist.gov A similar fragmentation pathway is expected for this compound, leading to the formation of the diphenyl-ethyl cation.

The fragmentation of alkanes often results in clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound (C₁₇H₂₀)

| m/z | Fragment Ion | Possible Structure |

| 224 | [C₁₇H₂₀]⁺ | Molecular Ion |

| 195 | [C₁₅H₁₅]⁺ | Loss of an ethyl group |

| 167 | [C₁₃H₁₁]⁺ | Diphenylmethyl cation |

| 147 | [C₁₁H₁₅]⁺ | Loss of a phenyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 29 | [C₂H₅]⁺ | Ethyl cation |

| Note: This table represents predicted fragmentation based on general principles of mass spectrometry. |

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. doi.org

X-ray Crystallography for High-Resolution Ligand-Binding Domain Complex Structures

The analysis of such crystal structures provides precise information on bond lengths, bond angles, and torsion angles. iucr.org In the case of 3-(3-Bromo-4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione, the central substituted benzene (B151609) ring is not coplanar with the terminal phenyl rings, adopting specific dihedral angles. iucr.org The crystal packing is stabilized by various intermolecular interactions, including hydrogen bonds and π-π stacking. iucr.org

For a molecule like this compound, a crystal structure would reveal the preferred conformation in the solid state, which may differ from the conformations observed in solution or the gas phase. It would also provide detailed information about the packing of the molecules in the crystal lattice. The study of related compounds like 3-(2,6-dichlorophenyl)-1,5-diphenylpentane-1,5-dione has shown that the central phenyl ring is twisted relative to the side chains. researchgate.net

Table 3: Crystallographic Data for a Representative Derivative, 3-(4-Dimethylaminophenyl)-1,5-diphenylpentane-1,5-dione nih.gov

| Parameter | Value |

| Chemical Formula | C₂₅H₂₅NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.926 |

| b (Å) | 11.3749 |

| c (Å) | 18.853 |

| α (°) | 90.443 |

| β (°) | 94.782 |

| γ (°) | 99.862 |

| Volume (ų) | 2089.3 |

| Z | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The spectra are unique for each compound and serve as a molecular fingerprint. The number of vibrational modes for a non-linear molecule is given by the formula 3N-6, where N is the number of atoms. libretexts.org For this compound (C₁₇H₂₀, N=37), this results in 105 vibrational modes.

The IR and Raman spectra of this compound would be characterized by several key vibrational bands:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pentane backbone appear just below 3000 cm⁻¹.

C=C stretching vibrations: The stretching of the carbon-carbon bonds within the phenyl rings gives rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-H bending vibrations: These vibrations occur at lower frequencies and include scissoring, rocking, wagging, and twisting modes of the methylene groups and methyl groups. libretexts.org

Ring puckering and torsional vibrations: These low-frequency modes are often observed in the Raman spectrum. jkps.or.kr

In many cases, IR and Raman spectroscopy are complementary techniques. Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. americanpharmaceuticalreview.com For instance, the symmetric stretching of the phenyl rings often gives a strong Raman signal.

While a specific spectrum for this compound was not found in the search results, the IR spectrum of the related 1,5-diphenylpentane (B3048512) is available and shows the characteristic aromatic and aliphatic C-H stretching bands. nih.gov

Chromatographic Techniques for High-Purity Compound Isolation and Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds. For this compound and its derivatives, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are particularly relevant.

HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common method for the analysis of organic molecules. For example, derivatives of this compound, such as 3-methyl-3-phenylpentane-1,5-diol, can be analyzed using a mobile phase of acetonitrile (B52724) and water. sielc.com This method can be scaled up for preparative separation to isolate impurities. sielc.comsielc.com

Column chromatography over silica (B1680970) gel is a standard method for the purification of synthetic products. For example, derivatives of this compound are often purified using a mixture of hexanes and ethyl acetate (B1210297) as the eluent. doi.orgjuniperpublishers.com The polarity of the solvent system is adjusted to achieve optimal separation.

Gas chromatography is suitable for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the components of a mixture. rsc.org

Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies of 3,3 Diphenylpentane Derivatives

Modulation of Nuclear Receptor Activity through 3,3-Diphenylpentane Scaffolds

The DPP framework has been successfully utilized to create ligands for several nuclear receptors, including the Vitamin D Receptor (VDR), Androgen Receptor (AR), Peroxisome Proliferator-Activated Receptors (PPARs), Farnesoid X Receptor (FXR), and Retinoid X Receptor (RXR). By systematically modifying the substituents on the phenyl rings and the pentane (B18724) backbone, researchers have been able to fine-tune the activity and selectivity of these compounds.

Vitamin D Receptor (VDR) Ligand Design and Activity Profiling

The Vitamin D Receptor (VDR) is a key regulator of calcium homeostasis, cell proliferation, and differentiation. mdpi.comcpu.edu.cndoi.org The design of non-steroidal VDR ligands based on the this compound skeleton has yielded compounds with potent agonistic activity. doi.orgnih.gov

Studies have shown that the stereochemistry of the DPP core and the nature of the side chains are critical for VDR activation. For instance, (R,S)-DPP-1023 has demonstrated potent vitamin D₃-agonistic activity, comparable to the endogenous ligand 1α,25-dihydroxyvitamin D₃ (1,25-VD₃). nih.gov The introduction of a pivaloyl group on the DPP scaffold can lead to prodrugs that require metabolic activation (reduction of the carbonyl group) to bind to the VDR. nih.govingentaconnect.com This metabolic activation step within cells like HL-60 is necessary for these pivaloyl analogs to exhibit their VDR-binding affinity. nih.gov

Further modifications, such as the introduction of a phenyl-pyrrolyl pentane skeleton, have led to the discovery of novel non-secosteroidal VDR agonists. doi.org Compound 2g from this series exhibited stronger VDR agonistic activity than the control, tacalcitol (B196726), and showed no significant effect on serum calcium levels, highlighting the potential for developing VDR modulators with improved therapeutic profiles. doi.org The development of non-secosteroidal VDR ligands like LG190155, which mimics the activities of 1,25(OH)₂D₃ in vitro without causing hypercalcemia, has opened avenues for creating safer oral medications for various diseases. doi.orgacs.org

Table 1: VDR Agonistic Activity of Selected this compound Derivatives

| Compound | VDR Agonistic Activity | Reference |

|---|---|---|

| (R,S)-DPP-1023 | Potent, comparable to 1,25-VD₃ | nih.gov |

| Pivaloyl Analogs (e.g., DPP-1113) | Require metabolic activation for VDR binding | nih.govingentaconnect.com |

| 2g (phenyl-pyrrolyl pentane skeleton) | Stronger than tacalcitol (EC₅₀: 1.06 nM) | doi.org |

| LG190155 | Mimics 1,25(OH)₂D₃ activity in vitro | doi.orgacs.org |

Androgen Receptor (AR) Modulators

The Androgen Receptor (AR) is a crucial target in the treatment of prostate cancer. The this compound scaffold has been effectively used to develop non-steroidal AR antagonists. iupac.orgnih.gov

Interestingly, many DPP derivatives initially designed as VDR ligands also exhibit AR-binding affinity. nih.goviupac.org The stereochemistry of the chiral centers in the DPP core plays a significant role in determining the selectivity and potency for AR. For example, while (R,S)-isomers are often more potent VDR agonists, (S,S)-isomers of certain DPP derivatives, such as (S,S)-DPP-0123, show the most potent AR-binding activity. nih.goviupac.org This compound displayed higher affinity for AR than hydroxyflutamide (B1664084), an active metabolite of a clinically used anti-androgen drug. nih.goviupac.org

The introduction of a pivaloyl group in compounds like (S)-DPP-0113 resulted in moderate to potent AR-binding activity without the need for metabolic activation. iupac.org This compound also demonstrated more potent AR-antagonistic activity than hydroxyflutamide in androgen-dependent cell lines. ingentaconnect.comiupac.org Sila-substitution (replacing the central carbon with silicon) of diphenylpentane derivatives has been shown to increase AR antagonistic activity while decreasing VDR agonistic activity, demonstrating a switch in selectivity. rsc.org

Table 2: AR-Binding and Antagonistic Activity of Selected this compound Derivatives

| Compound | AR-Binding Activity (Ki) | AR Antagonistic Activity | Reference |

|---|---|---|---|

| (S,S)-DPP-0123 | 400 nM | Potent | nih.goviupac.org |

| (S)-DPP-0113 | 720 nM | More potent than hydroxyflutamide | ingentaconnect.comiupac.org |

| Sila-LG190155 | Increased | Increased | rsc.org |

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists and Subtype Selectivity

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a central role in lipid and glucose metabolism. benthamscience.comnih.gov The three main subtypes are PPARα, PPARγ, and PPARδ. nih.govwikipedia.org The this compound scaffold has been explored for the development of PPAR agonists.

Research has shown that structural modifications of the DPP core can lead to compounds with varying degrees of PPARα agonistic activity. For instance, the diphenylmethane (B89790) derivative DPHK-01, a more rigid analog, showed potent PPARα agonistic activity, while the less rigid DPPK-01 exhibited very weak activity. iupac.org This suggests that the rigidity of the scaffold is an important factor for PPARα activation.

The development of pan-PPAR agonists, which activate all three subtypes, has also been a focus of research. nih.gov While specific DPP-based pan-agonists are not extensively detailed in the provided context, the general principle of modifying the scaffold to achieve desired subtype selectivity or broad activity is a key strategy in the field. The discovery of medium-chain fatty acids as pan-PPAR partial agonists highlights the potential for natural products to serve as leads for developing selective PPAR modulators. plos.org

Table 3: PPARα Agonistic Activity of Diphenylmethane and Diphenylpentane Derivatives

| Compound | PPARα Agonistic Activity | Reference |

|---|---|---|

| DPHK-01 | Potent (EC₅₀ = 3.5 µM) | iupac.org |

| DPPK-01 | Very weak | iupac.org |

Farnesoid X Receptor (FXR) Ligands

The Farnesoid X Receptor (FXR) is a key regulator of bile acid, lipid, and glucose homeostasis. frontiersin.orgoaepublish.comaginganddisease.org The this compound skeleton has been successfully employed as a template to create novel FXR ligands. ingentaconnect.comnih.gov

Studies have demonstrated that DPP derivatives can act as FXR agonists. For example, DPPF-01 and DPPF-13 have shown agonistic activity towards FXR. iupac.org The potency of these compounds can be influenced by the specific substitutions on the phenyl rings. The development of non-steroidal FXR agonists is of significant interest for the treatment of metabolic diseases such as non-alcoholic steatohepatitis and cholestasis. mdpi.comresearchgate.net

The versatility of the DPP scaffold allows for the generation of ligands with varying affinities for different nuclear receptors, sometimes leading to dual-activity compounds. The ability to create selective FXR modulators by modifying the DPP core is a promising area of research. researchgate.net

Table 4: FXR Agonistic Activity of Selected this compound Derivatives

| Compound | FXR Agonistic Activity | Reference |

|---|---|---|

| DPPF-01 | Agonist (EC₅₀ = 3.4 µM) | iupac.org |

| DPPF-13 | Agonist (less potent than CDCA) | iupac.org |

Retinoid X Receptor (RXR) Agonists

The Retinoid X Receptor (RXR) is a unique nuclear receptor that forms heterodimers with many other nuclear receptors, including VDR, AR, PPARs, and FXR. wikipedia.org As a result, RXR plays a crucial role in a wide range of physiological processes.

While the provided information does not detail specific this compound derivatives as direct RXR agonists, the development of selective RXR agonists, known as rexinoids, is an active area of research. nih.govrndsystems.com These agonists are being investigated for their potential in treating cancer and metabolic diseases. nih.gov Given the structural similarities between ligands for various nuclear receptors, it is plausible that modifications to the this compound scaffold could yield compounds with RXR agonist activity. The ability of RXR to heterodimerize with other receptors targeted by DPP derivatives makes the study of potential RXR modulation by these compounds an important consideration.

Enzyme Inhibition by this compound-Based Compounds

Beyond modulating nuclear receptors, the this compound scaffold has also been utilized to design inhibitors of specific enzymes. This approach leverages the scaffold's ability to mimic the structure of endogenous substrates or ligands.

Research has demonstrated that the this compound skeleton can serve as a substitute for the steroid skeleton in designing inhibitors for enzymes involved in steroid metabolism. nih.gov One notable example is the development of novel inhibitors for human 5α-reductase type 1, an enzyme involved in androgen metabolism. nih.gov The compound 4-(3-(4-(N-Methylacetamido)phenyl)pentan-3-yl)phenyl dibenzylcarbamate was identified as a competitive inhibitor of this enzyme with an IC₅₀ value of 0.84 µM. nih.gov

Furthermore, the DPP skeleton has been used as a multi-template to create inhibitors for HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.gov Sodium (E,3R,5S)-7-(2-(4-fluorophenyl)-4-(3-phenylpentan-3-yl)phenyl)-3,5-dihydroxy-hept-6-enoate showed potent HMG-CoA reductase-inhibitory activity, comparable to the clinically used drug mevastatin. nih.gov These findings underscore the broad applicability of the this compound scaffold in designing enzyme inhibitors for various therapeutic targets.

Table 5: Enzyme Inhibitory Activity of Selected this compound Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-(3-(4-(N-Methylacetamido)phenyl)pentan-3-yl)phenyl dibenzylcarbamate | 5α-reductase type 1 | 0.84 µM | nih.gov |

| Sodium (E,3R,5S)-7-(2-(4-fluorophenyl)-4-(3-phenylpentan-3-yl)phenyl)-3,5-dihydroxy-hept-6-enoate | HMG-CoA reductase | Potent, comparable to mevastatin | nih.gov |

HMG-CoA Reductase Inhibitors

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway, making it a key target for lipid-lowering drugs. nih.govnih.govrndsystems.com Researchers have successfully designed and synthesized novel HMG-CoA reductase inhibitors by incorporating the this compound (DPP) skeleton, leveraging its ability to act as a steroid skeleton substitute. nih.gov

One study focused on creating DPP-based compounds that mimic the structure of statins. nih.gov A key finding was the potent inhibitory activity of sodium (E,3R,5S)-7-(2-(4-fluorophenyl)-4-(3-phenylpentan-3-yl)phenyl)-3,5-dihydroxy-hept-6-enoate. This compound demonstrated HMG-CoA reductase-inhibitory activity comparable to the clinically used drug mevastatin. nih.gov The design strategy involved attaching a dihydroxy-heptenoate side chain, characteristic of statins, to a complex DPP core. This highlights the importance of the statin-like side chain for potent inhibition, while the DPP scaffold serves as an effective anchor.

The structure-activity relationship suggests that the specific arrangement of substituents on the DPP core is crucial for activity. The presence of a fluorophenyl group and the precise stereochemistry of the dihydroxy-heptenoate chain are critical for achieving high potency. nih.gov

Table 1: HMG-CoA Reductase Inhibitory Activity of a this compound Derivative

| Compound | Structure | Target | Key Finding |

|---|---|---|---|

| Sodium (E,3R,5S)-7-(2-(4-fluorophenyl)-4-(3-phenylpentan-3-yl)phenyl)-3,5-dihydroxy-hept-6-enoate | A this compound skeleton with a statin-like side chain containing a fluorophenyl group. | HMG-CoA Reductase | Showed potent inhibitory activity comparable to mevastatin. nih.gov |

5α-Reductase Inhibitors and Isozyme Selectivity

5α-reductase is an enzyme responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govsci-hub.se There are three known isozymes: 5α-R1, 5α-R2, and 5α-R3. nih.govwikipedia.org Inhibitors of this enzyme are used to treat DHT-dependent conditions. The this compound skeleton has been utilized as a non-steroidal scaffold to develop novel inhibitors of human 5α-reductase type 1. nih.govnih.gov

In a study focused on developing such inhibitors, various substituents were introduced onto the DPP skeleton. nih.gov The research identified that 4-(3-(4-(N-Methylacetamido)phenyl)pentan-3-yl)phenyl dibenzylcarbamate is a competitive inhibitor of 5α-reductase with an IC₅₀ value of 0.84 μM. nih.gov The structure-activity relationship (SAR) analysis revealed several key features for inhibitory activity. The presence of a dibenzylcarbamate group on one of the phenyl rings of the DPP core and an N-methylacetamido group on the other phenyl ring were found to be critical for potency. nih.gov This suggests that these functional groups are involved in key interactions within the active site of the 5α-reductase type 1 isozyme. The competitive nature of the inhibition indicates that the compound vies with the natural substrate for binding to the enzyme. nih.gov

Table 2: 5α-Reductase Type 1 Inhibitory Activity of a this compound Derivative

| Compound | Structure | Target | IC₅₀ Value | Inhibition Type |

|---|---|---|---|---|

| 4-(3-(4-(N-Methylacetamido)phenyl)pentan-3-yl)phenyl dibenzylcarbamate | A this compound skeleton with dibenzylcarbamate and N-methylacetamido substitutions. | Human 5α-Reductase Type 1 | 0.84 μM nih.gov | Competitive nih.gov |

Nucleoside Hydrolase Inhibitors

Currently, there is a lack of specific research in the provided search results detailing the structure-activity relationships of this compound derivatives as nucleoside hydrolase inhibitors. While the DPP skeleton is mentioned as a versatile template, its direct application and SAR studies for this particular enzyme class are not explicitly covered. nih.gov

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are targets for the treatment of neurodegenerative and depressive disorders. scienceopen.comscienceopen.com They exist in two isoforms, MAO-A and MAO-B. scienceopen.com While the search results provide detailed SAR studies on other classes of compounds as MAO inhibitors, such as coumarin (B35378) and pyridazinobenzylpiperidine derivatives, there is no specific information regarding this compound derivatives for this target. scienceopen.comscienceopen.comnih.govmdpi.commdpi.com

Thymidine (B127349) Phosphorylase Inhibitors

Thymidine phosphorylase (TP) is an enzyme involved in the pyrimidine (B1678525) salvage pathway and is overexpressed in many cancers, promoting angiogenesis. semanticscholar.orgnih.govmdpi.comssaa.ru Therefore, TP inhibitors are being investigated as potential anticancer agents. semanticscholar.orgnih.govksu.edu.sa The provided search results detail SAR studies for various classes of TP inhibitors, including 1,3,4-oxadiazoles, 4-hydroxybenzohydrazides, and quinoxaline (B1680401) analogs. semanticscholar.orgnih.govksu.edu.sa However, there is no specific mention or data related to the design or inhibitory activity of this compound derivatives against thymidine phosphorylase.

Role as a Steroid Skeleton Substitute in Biomimetic Receptor Ligand Design

The this compound (DPP) skeleton has been effectively utilized as a non-steroidal, multi-template substitute for the rigid tetracyclic core of steroids in the design of biomimetic receptor ligands and enzyme inhibitors. nih.gov This approach is based on the hypothesis that the DPP framework can mimic the spatial arrangement of key functional groups present in natural steroid hormones, allowing for interaction with receptors and enzymes that recognize the steroid skeleton. nih.govnih.gov

This strategy has led to the successful creation of various biologically active molecules. By introducing different substituents onto the DPP core, researchers have developed potent ligands for several nuclear receptors, including the vitamin D receptor (VDR), androgen receptor (AR), and farnesoid X receptor (FXR). nih.gov Furthermore, this scaffold has been instrumental in designing inhibitors for enzymes involved in steroid metabolism, such as 5α-reductase and HMG-CoA reductase. nih.govnih.govnih.gov

For instance, in the development of 5α-reductase inhibitors, the DPP core was used to replace the conventional steroid backbone, leading to the discovery of potent and competitive inhibitors. nih.gov Similarly, novel HMG-CoA reductase inhibitors were designed by attaching a statin-like side chain to the DPP scaffold, resulting in compounds with activity comparable to existing drugs. nih.gov The success of these examples demonstrates the utility of the this compound skeleton as a versatile and effective substitute for the steroid nucleus in the rational design of new therapeutic agents. nih.gov

Influence of Stereochemistry on Biological Activity and Receptor Binding Affinity of this compound Derivatives

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For derivatives of this compound, the presence of one or more chiral centers gives rise to stereoisomers, which can exhibit markedly different affinities for biological receptors and, consequently, varied pharmacological effects. Research into these derivatives has highlighted the profound impact of stereoisomerism on their interactions with nuclear receptors, particularly the androgen receptor (AR) and the vitamin D receptor (VDR).

Androgen Receptor (AR) Binding Affinity

Studies on a series of this compound derivatives have revealed that their binding affinity for the androgen receptor is highly dependent on their stereochemical configuration. In a notable series of triol derivatives, including DPP-1123, DPP-1023, and DPP-0123, the (S,S)-isomers consistently demonstrated the most potent AR-binding activity. iupac.org This is in stark contrast to their activity at the vitamin D receptor, where the (R,S)-isomers were found to be the eutomers (the more active stereoisomer). iupac.org

Among these, (S,S)-DPP-0123 emerged as the most potent binder to the androgen receptor, with a K_i value of 400 nM. iupac.org Interestingly, for a related compound, LG190178, all its optical isomers showed similar and relatively lower AR-binding affinity, with K_i values in the range of 1000–1100 nM. This suggests that specific structural features, such as the presence of nitrogen atoms in the case of LG190178, can influence the interaction with amino acid residues within the ligand-binding pocket of the AR, potentially overriding the typical stereochemical preferences. iupac.org

Further investigations into pivaloyl analogs of these compounds indicated that they possess moderate to potent AR-binding activity without the need for metabolic activation. iupac.org The most potent among these was (S)-DPP-0113, with a K_i value of 720 nM, which is more potent than hydroxyflutamide (K_i = 940 nM), an active metabolite of the anti-androgenic drug flutamide. iupac.org

Table 1: Androgen Receptor (AR) Binding Affinity of this compound Stereoisomers

| Compound | Stereoisomer | K_i (nM) |

|---|---|---|

| DPP-1123 | (S,S) | Potent |

| DPP-1023 | (S,S) | Potent |

| DPP-0123 | (S,S) | 400 |

| LG190178 | (S,S) | 1000-1100 |

| LG190178 | (R,S) | 1000-1100 |

| LG190178 | (S,R) | 1000-1100 |

| LG190178 | (R,R) | 1000-1100 |

| DPP-0113 | (S) | 720 |

Vitamin D Receptor (VDR) Agonistic Activity

The stereochemistry of this compound derivatives plays an equally crucial, albeit different, role in their activity as vitamin D receptor agonists. The biological activity, in this case, is often assessed by the induction of differentiation in human leukemia (HL-60) cells, a process mediated by VDR activation. iupac.org

For the triol derivatives DPP-1123, DPP-1023, and DPP-0123, a clear correlation was observed between their affinity for the VDR and their ability to induce HL-60 cell differentiation. iupac.org In these series, the (R,S)-isomers were consistently the most potent stereoisomers for both VDR binding and the induction of cell differentiation. iupac.org Conversely, their enantiomers, the (S,R)-isomers, displayed the lowest activity in both assays. iupac.org

The compound (R,S)-DPP-1023 was identified as the most potent VDR agonist among the tested isomers, exhibiting an EC_50 value of 4.1 nM for HL-60 cell differentiation, which is more potent than the natural VDR ligand, 1,25-dihydroxyvitamin D_3 (EC_50 = 9 nM). iupac.org In the case of LG190178, while the (R,S)-isomer was the most potent in inducing cell differentiation, its VDR binding activity was comparable to that of the (S,S)-isomer. iupac.org

It is also noteworthy that certain pivaloyl derivatives of this compound, which themselves lacked significant VDR-binding activity, were found to be metabolically activated within HL-60 cells to their corresponding VDR-binding triol forms. nih.gov This highlights that the stereochemical influence extends not only to receptor binding but also to the metabolic pathways that can activate or deactivate these compounds.

Table 2: Vitamin D Receptor (VDR) Agonistic Activity of this compound Stereoisomers

| Compound | Stereoisomer | VDR Binding Affinity | HL-60 Cell Differentiation (EC_50, nM) |

|---|---|---|---|

| DPP-1123 | (R,S) | Most Potent | Potent |

| DPP-1023 | (R,S) | Most Potent | 4.1 |

| DPP-0123 | (R,S) | Most Potent | Potent |

| LG190178 | (R,S) | Comparable to (S,S) | Most Potent |

| DPP-1123 | (S,R) | Lowest Activity | Lowest Activity |

| DPP-1023 | (S,R) | Lowest Activity | Lowest Activity |

| DPP-0123 | (S,R) | Lowest Activity | Lowest Activity |

Applications of 3,3 Diphenylpentane As a Versatile Chemical Scaffold in Chemical Biology and Drug Discovery Research

Design of Multi-Targeting Ligands for Polypharmacological Approaches

The 3,3-diphenylpentane skeleton has proven to be a useful multi-template for creating compounds that can interact with multiple biological targets, a strategy known as polypharmacology. nih.gov This approach is particularly relevant for complex diseases where targeting a single protein may not be sufficient.

Researchers have successfully used the this compound scaffold to develop ligands for nuclear receptors. iupac.org By modifying the side chains attached to the core structure, selectivity for different nuclear receptors can be achieved. For instance, derivatives of this compound have been designed as ligands for the farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor (PPAR). iupac.org One such derivative, DPPF-01, demonstrated more potent agonistic activity for FXR than the natural ligand CDCA. iupac.org

The flexibility of the this compound skeleton allows for its use as a substitute for a steroid skeleton, enabling the design of ligands for various nuclear receptors. nih.goviupac.org This has led to the development of compounds with dual activities, such as a diphenylpentane derivative that acts as both a vitamin D receptor (VDR) agonist and a moderate androgen receptor (AR) antagonist. rsc.org The ability to generate lead compounds that hit multiple targets, which can then be optimized for selectivity, highlights the power of this scaffold in multi-template drug design. nih.gov

| Compound | Target(s) | Activity |

| DPPF-01 | FXR | Agonist, more potent than CDCA. iupac.org |

| DPPK-01 | PPARα | Weak agonist. iupac.org |

| (S)-DPP-0113 | AR | Antagonist, more potent than hydroxyflutamide (B1664084). iupac.org |

| LG190155 | VDR, AR | VDR agonist, moderate AR antagonist. rsc.org |

Development of Chemical Probes for Elucidating Receptor Function

Chemical probes are essential tools for dissecting the function of biological targets like receptors. The this compound scaffold has been instrumental in creating such probes. These probes, often incorporating reactive groups or tags, can help in understanding the functional state of enzymes and receptors in complex biological systems. mdpi.com

The design of effective chemical probes often involves creating molecules that can selectively bind to a target. The this compound framework provides a stable and adaptable base for attaching various functional groups to achieve this selectivity. For example, derivatives have been synthesized to act as selective anti-androgens, separating this activity from vitamin D receptor activity. nih.gov This was achieved by introducing bulky substituents to the lead compounds, guided by the crystal structures of the androgen and vitamin D receptors. nih.gov

Furthermore, the development of bivalent ligands targeting receptor heterodimers, such as the MOR-CCR5 complex, showcases the utility of creating probes to investigate specific biological phenomena. nih.gov While not directly based on the this compound core, this research highlights the principles of designing chemical probes to explore receptor function, a strategy that can be applied to scaffolds like this compound. The goal is to develop high-quality, selective probes for both in vitro and in vivo studies to better understand signaling pathways. muni.cz

Scaffold-Based Drug Design Strategies for Potent and Selective Agents

Scaffold-based drug design is a powerful strategy that utilizes a common molecular framework, or scaffold, to generate a library of compounds with desired biological activities. The this compound skeleton serves as an excellent example of such a scaffold. nih.govontosight.ai Its utility as a steroid skeleton substitute has led to the design of novel inhibitors for enzymes like human 5α-reductase 1. nih.gov

One of the key advantages of scaffold-based design is the ability to systematically modify the core structure to optimize potency and selectivity. pnnl.gov For instance, researchers have developed novel HMG-CoA reductase inhibitors by incorporating the this compound skeleton. nih.gov Through targeted synthesis, a derivative, sodium (E,3R,5S)-7-(2-(4-fluorophenyl)-4-(3-phenylpentan-3-yl)phenyl)-3,5-dihydroxy-hept-6-enoate, was created that exhibited inhibitory activity comparable to the clinically used drug mevastatin. nih.gov

This approach has also been successfully applied to develop selective anti-androgens. nih.gov Starting from a lead compound with dual anti-androgen and vitamin D activity, structural modifications based on receptor crystal structures led to a compound with significantly enhanced anti-androgen potency and a 30-fold selectivity over vitamin D activity. nih.gov This demonstrates the potential of scaffold-based strategies to refine the pharmacological profile of lead compounds. nih.gov

| Compound | Target | Key Finding |

| 4-(3-(4-(N-Methylacetamido)phenyl)pentan-3-yl)phenyl dibenzylcarbamate (11k) | 5α-reductase 1 | Competitive inhibitor with an IC50 value of 0.84 microM. nih.gov |

| Sodium (E,3R,5S)-7-(2-(4-fluorophenyl)-4-(3-phenylpentan-3-yl)phenyl)-3,5-dihydroxy-hept-6-enoate | HMG-CoA reductase | Potent inhibitory activity comparable to mevastatin. nih.gov |

| Compound 16c (a diphenylpentane derivative) | Androgen Receptor | More potent anti-androgen activity (IC50: 0.13 µM) than bicalutamide (B1683754) (IC50: 0.67 µM) with 30-fold selectivity over vitamin D activity. nih.gov |

Exploration of Novel Pharmacophores and Binding Motifs

The this compound structure itself can be considered a hydrophobic pharmacophore, a key structural element responsible for a molecule's biological activity. rsc.org The exploration of novel hydrophobic substructures is crucial for expanding the chemical space available for drug design. rsc.org

The 3,3-diphenylmethane skeleton, a related structure, has been identified as a useful multi-template for nuclear receptor ligands and may also serve as a pharmacophore for other steroidal medicaments. iupac.org The introduction of novel hydrophobic groups, such as silyl (B83357) and germyl (B1233479) functionalities or carboranes, can significantly impact the biological activity and selectivity of compounds. rsc.org For example, the sila-substitution (replacement of a carbon atom with a silicon atom) of a diphenylpentane derivative led to a significant loss of VDR agonistic activity but an increase in AR antagonistic activity. rsc.org

This highlights how modifications to the core hydrophobic scaffold can fine-tune the pharmacological profile of a molecule. The this compound scaffold provides a robust platform for such explorations, allowing researchers to investigate new binding motifs and develop novel agents with unique therapeutic properties.

Emerging Research Directions and Future Perspectives for 3,3 Diphenylpentane Chemistry

Development of Advanced Synthetic Strategies for Highly Complex Derivatives

The synthesis of structurally complex derivatives of 3,3-diphenylpentane is crucial for expanding its chemical space and exploring a wider range of biological activities. Future research will likely focus on developing more efficient and versatile synthetic methodologies to introduce diverse functional groups and stereochemical complexity. While current synthetic approaches can produce the core scaffold, the creation of highly functionalized analogs for specific biological targets remains a challenge.

Advanced synthetic strategies that could be applied to generate complex this compound derivatives include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce chirality will be a significant step forward. This could involve the use of chiral catalysts to control the stereochemistry of reactions, leading to the synthesis of enantiomerically pure this compound derivatives.

Late-Stage Functionalization: The ability to modify the this compound scaffold in the later stages of a synthetic sequence is highly desirable. This would allow for the rapid generation of a library of analogs from a common intermediate, facilitating structure-activity relationship (SAR) studies.

Novel Cyclization Strategies: Exploring new ways to construct ring systems incorporating the this compound motif could lead to the discovery of compounds with novel three-dimensional shapes and improved pharmacological properties.

The development of such advanced synthetic strategies will be instrumental in creating a diverse library of this compound derivatives for biological screening.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle youtube.com. For the this compound scaffold, these computational tools can be employed in several key areas to streamline the discovery of new therapeutic agents.

Generative Molecular Design: Generative AI models can be trained on large datasets of known bioactive molecules to design novel this compound derivatives with desired physicochemical and pharmacological properties nih.govyoutube.com. These models can explore a vast chemical space to propose new structures that are synthetically accessible and have a high probability of interacting with a specific biological target youtube.com.

Predictive Modeling: Machine learning models can be developed to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of this compound derivatives. By using QSAR (Quantitative Structure-Activity Relationship) models, researchers can prioritize the synthesis of compounds with the most promising profiles, thereby reducing the time and cost associated with experimental screening nih.gov.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to novel this compound derivatives youtube.com. These tools can analyze the complexity of a target molecule and suggest a step-by-step synthetic pathway, often identifying more efficient routes than those devised by human experts.

The integration of AI and ML into the drug discovery pipeline for this compound and its analogs has the potential to significantly accelerate the identification of new drug candidates.

Identification of Novel Biological Targets for this compound Scaffolds

A critical aspect of future research on this compound chemistry will be the identification of novel biological targets for this versatile scaffold. While it has shown promise as a steroid skeleton substitute researchgate.net, its potential to interact with other classes of proteins remains largely unexplored.

In silico target identification methods will play a pivotal role in this endeavor. These computational approaches can predict potential protein targets for a given small molecule based on its structural and chemical features. Techniques such as molecular docking, pharmacophore modeling, and machine learning-based approaches can be used to screen large databases of protein structures and identify those that are likely to bind to this compound derivatives nih.gov.

Potential Target Classes: Based on the structural characteristics of the this compound scaffold, several classes of proteins could be considered as potential targets:

Nuclear Receptors: Building on its known activity as a steroid substitute, further exploration of its interactions with other nuclear receptors is warranted.

Enzymes: The scaffold could be modified to interact with the active sites or allosteric sites of various enzymes.

Protein-Protein Interactions (PPIs): The rigid, three-dimensional structure of this compound derivatives could make them suitable candidates for disrupting or stabilizing protein-protein interactions, which are often challenging to target with small molecules nih.govnih.govresearchgate.net.

Experimental validation of computationally predicted targets will be essential and can be achieved through a variety of biochemical and biophysical assays.

Strategic Development of Highly Selective Modulators for Specific Protein Subtypes

Once novel biological targets for the this compound scaffold are identified, a key challenge will be to develop derivatives that can selectively modulate the activity of specific protein subtypes. Achieving selectivity is crucial for minimizing off-target effects and improving the therapeutic index of a drug candidate.

Structure-Based Drug Design: High-resolution structural information of the target protein in complex with a this compound derivative can guide the design of more selective modulators. By understanding the key molecular interactions between the ligand and the protein, chemists can make rational modifications to the scaffold to enhance its affinity and selectivity for the desired subtype.

Computational Approaches: Computational methods, such as free energy calculations and molecular dynamics simulations, can be used to predict the binding affinity and selectivity of this compound analogs for different protein subtypes. These predictions can help to prioritize the synthesis of the most promising candidates.

Fragment-Based Drug Discovery: This approach involves screening small molecular fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create more potent and selective ligands. The this compound scaffold could serve as a starting point for fragment elaboration.

The strategic development of highly selective modulators will be a critical step in translating the therapeutic potential of the this compound scaffold into new medicines.

Data Tables

Table 1: Potential Applications of AI/ML in this compound Drug Discovery

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Molecular Design | Design of novel this compound derivatives with desired properties. | Expansion of chemical space and identification of novel scaffolds. |

| Predictive Modeling (QSAR) | Prediction of biological activity, ADME, and toxicity. | Prioritization of synthetic targets and reduction of experimental screening. |

| In Silico Target Identification | Prediction of potential protein targets for the this compound scaffold. | Discovery of new therapeutic applications for the scaffold. |

Table 2: Potential Biological Target Classes for this compound Scaffolds

| Target Class | Rationale for Targeting | Examples |

|---|---|---|

| Nuclear Receptors | Known activity as a steroid skeleton substitute. | Estrogen Receptor, Androgen Receptor, Glucocorticoid Receptor |

| Enzymes | Potential for interaction with active or allosteric sites. | Kinases, Proteases, Phosphatases |

| Protein-Protein Interactions | Rigid scaffold suitable for modulating PPI interfaces. | p53-MDM2, Bcl-2 family interactions |

Q & A

Q. What are the established synthetic routes for 3,3-diphenylpentane, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via copper-catalyzed coupling reactions, as demonstrated in the formation of 1,4-diphenylpentane using Cu@PCN-222(Cu) catalysts . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) is critical. For example, polar aprotic solvents like DMF enhance reaction efficiency, while higher temperatures (>80°C) may favor undesired byproducts. Characterization via GC-MS and NMR ensures purity and structural confirmation.

Q. How is this compound characterized spectroscopically, and what are the key spectral markers?

- Methodological Answer : Key characterization techniques include:

- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm) and aliphatic protons (δ 1.5–2.5 ppm for methyl/methylene groups) .

- IR Spectroscopy : C-H stretching (~2900 cm⁻¹) and aromatic C=C bending (~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 252 (C₁₉H₂₀) .

- Discrepancies in spectral data may arise from solvent effects or impurities, requiring cross-validation with elemental analysis.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound are limited, analogs like 3,3'-diaminobenzidine highlight the need for:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .

- PPE : Nitrile gloves and lab coats to prevent dermal exposure.

- Waste Disposal : Classify as halogen-free organic waste and consult local regulations .

Advanced Research Questions

Q. How does the this compound skeleton serve as a template for designing HMG-CoA reductase inhibitors?

- Methodological Answer : The rigid diphenylpentane core mimics the hydrophobic region of HMG-CoA, enabling competitive inhibition. Hosoda et al. (2009) demonstrated its use in creating analogs with IC₅₀ values <1 μM via structure-activity relationship (SAR) studies. Modifications at the pentane backbone (e.g., introducing hydroxyl groups) enhance binding affinity to the enzyme's active site .

Q. What computational approaches are used to predict the physicochemical properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electronic properties. Hirshfeld surface analysis identifies non-covalent interactions (e.g., π-π stacking between phenyl groups), while RDG (Reduced Density Gradient) analysis visualizes steric effects . These methods guide the design of derivatives with improved solubility or stability.

Q. How do structural variations in this compound derivatives affect their neuroprotective activity?

- Methodological Answer : Cyclopentane analogs (e.g., 3,3-diphenylcyclopentylamine hydrochloride) show neuroprotection via NMDA receptor modulation. Key structural factors include:

- Phenyl Group Orientation : Ortho-substituted phenyl groups enhance blood-brain barrier permeability.

- Amine Functionalization : Quaternary ammonium salts improve aqueous solubility but reduce CNS penetration .

- In vitro assays (e.g., SH-SY5Y cell models) quantify neuroprotection against oxidative stress.

Q. What challenges arise in reconciling contradictory data on the catalytic efficiency of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies often stem from:

- Catalyst Deactivation : Copper-based catalysts may oxidize or aggregate under aerobic conditions, reducing yield .

- Substrate Purity : Trace moisture in reagents can hydrolyze intermediates.